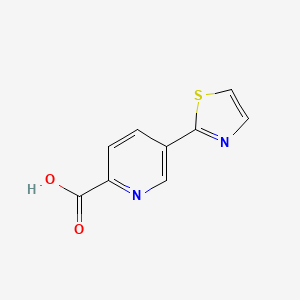

5-(Thiazol-2-yl)pyridine-2-carboxylic acid

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name for this compound is 5-(thiazol-2-yl)picolinic acid, following International Union of Pure and Applied Chemistry nomenclature conventions. The compound possesses the molecular formula C₉H₆N₂O₂S, indicating a molecular composition that includes nine carbon atoms, six hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined as 206.22 grams per mole, confirming the structural composition through mass spectrometric analysis.

The Chemical Abstracts Service registry number for this compound is 1174322-64-5, providing a unique identifier for database searches and chemical procurement. The compound also carries the MDL number MFCD18254552, which serves as an additional cataloging reference in chemical databases. The systematic nomenclature reflects the substitution pattern where the thiazol-2-yl group is attached to the 5-position of the pyridine-2-carboxylic acid backbone, indicating the specific connectivity between the aromatic heterocycles.

The structural formula can be represented through the SMILES notation as O=C(O)C1=NC=C(C2=NC=CS2)C=C1, which provides a linear representation of the molecular connectivity. This notation clearly shows the carboxylic acid group attached to the pyridine ring, with the thiazole ring system connected at the 5-position of the pyridine ring. The presence of multiple heteroatoms creates opportunities for diverse intermolecular interactions and coordination behavior.

Crystallographic Studies and X-ray Diffraction Data

Although specific crystallographic data for this compound itself was not available in the search results, extensive structural studies on related picolinic acid derivatives provide valuable insights into the expected crystallographic behavior. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals important structural features that are likely applicable to the thiazol-substituted analog. The compound crystallizes in the triclinic space group P1̄ with specific unit cell parameters including a = 10.0447(3) Å, b = 10.7580(3) Å, and c = 13.6263(4) Å.

The aromatic carbon-nitrogen bonds in picolinic acid derivatives typically exhibit bond lengths of approximately 1.3387-1.3397 Å, which are shorter than the aromatic carbon-carbon bonds that average 1.387 Å. This bond length pattern reflects the electronic structure characteristic of pyridine rings and is expected to be conserved in the thiazol-substituted derivative. The carboxylic acid substituent typically shows a carbon-carbon bond length of approximately 1.5081 Å when attached to the pyridine ring.

Temperature-dependent crystallographic studies indicate that these compounds maintain structural integrity at low temperatures, with data collection typically performed at 160 K to minimize thermal motion effects. The crystal packing efficiency is influenced by the hydrogen bonding capabilities of the carboxylic acid group and the nitrogen atoms in both the pyridine and thiazole rings, leading to dense packing arrangements with calculated densities around 1.985 mg/m³ for related compounds.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of heterocyclic carboxylic acids, particularly those containing thiazole rings, has been extensively studied using matrix-isolation techniques and theoretical calculations. Research on thiazole-2-carboxylic acid demonstrates that conformer Form I, with the carboxylic moiety in the trans orientation and the hydroxyl hydrogen directed toward the nitrogen atom of the ring, represents the most stable configuration. This conformer accounts for approximately 94% of the total molecular population under low-temperature conditions.

Photoinduced conformational transformations can occur through selective excitation with narrowband near-infrared laser light, resulting in conformational interconversion between different forms. These transformations are photoreversible, with specific wavelengths promoting conversion in each direction. For thiazole-containing carboxylic acids, excitation at 300 nanometers typically promotes conversion from the most stable form to alternative conformers, while excitation at 305 nanometers reverses this process.

The conformational dynamics of these compounds show remarkable stability, with spontaneous conversion processes exhibiting half-life times exceeding 50 hours at 15 K. This exceptional stability suggests that conformational changes require significant activation energy, making these compounds structurally robust under ambient conditions. Density functional theory calculations using the 6-311++G(d,p) basis set provide detailed insights into the energetics of conformational interconversion and help predict the preferred molecular geometries.

Thiol-thione tautomerism represents another important aspect of structural dynamics in sulfur-containing heterocycles related to thiazole systems. Research indicates that compounds can exist in equilibrium between thiol and thione forms, with the relative populations dependent on environmental conditions and molecular substitution patterns. The tautomeric behavior significantly influences the hydrogen bonding capabilities and overall supramolecular assembly of these compounds.

Hydrogen Bonding Networks and Supramolecular Arrangements

The hydrogen bonding behavior of picolinic acid derivatives reveals sophisticated supramolecular assembly patterns that are highly relevant to understanding this compound. Studies of related compounds demonstrate the formation of centrosymmetric water-bridged hydrogen-bonding dimers with graph-set notation R₂²(12). These dimers result from strong hydrogen bonds between carboxylic acid hydrogen atoms and water oxygen atoms, with O···O distances typically measuring 2.5219(11) Å.

The supramolecular architecture extends beyond simple dimeric associations to form two-dimensional sheet structures through additional hydrogen bonding interactions. Water molecules act as both hydrogen bond donors and acceptors, creating bridging networks that link multiple carboxylic acid molecules. The O···O distances for these secondary interactions typically measure 2.8213(11) Å, indicating moderately strong hydrogen bonding.

The molecular packing in these systems demonstrates remarkable organization, with aromatic ring systems often engaging in π-π stacking interactions that complement the hydrogen bonding networks. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the material. The combination of hydrogen bonding and π-π interactions creates robust three-dimensional networks that resist thermal decomposition and maintain structural integrity across a wide temperature range.

Analysis using Hirshfeld surface mapping reveals that hydrogen bonding interactions appear as intense red areas on the molecular surface, indicating regions of close intermolecular contact. The curvedness property mapping shows contact areas between different molecular components, while shape-index property mapping provides evidence for π-π interactions through characteristic red and blue color patterns representing complementary molecular surfaces. These analytical techniques provide quantitative measures of intermolecular interaction strength and help predict the preferred packing arrangements in crystalline materials.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-2-1-6(5-11-7)8-10-3-4-14-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXFCAVXHLKGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Pyridine Derivatives with Thiazole Precursors

A common approach involves the cyclization of pyridine-2-carboxylic acid derivatives with thiazole-forming reagents. This method typically employs the condensation of pyridine-2-carboxylic acid or its derivatives with thioamide or thioester intermediates under reflux conditions, facilitating heterocycle formation.

- Activation of pyridine-2-carboxylic acid via conversion to acyl chlorides or esters.

- Nucleophilic attack by thioamide or related sulfur-containing intermediates.

- Cyclization under heating to form the thiazole ring fused to the pyridine core.

- Solvents: Ethanol, toluene, or acetic acid.

- Catalysts: Iodine, PCl₅, or dehydrating agents.

- Temperature: Reflux (~80-120°C).

Multi-Component and Green Synthesis Approaches

Recent advancements focus on multi-component reactions (MCRs) employing environmentally benign catalysts. For example, pyridine-2-carboxylic acid itself has been used as a catalyst in the synthesis of heterocyclic compounds, promoting rapid and high-yield formation of complex molecules.

- A multi-component reaction involving aldehydes, 1,3-dicarbonyl compounds, and amino-pyrazoles, catalyzed by pyridine-2-carboxylic acid, yields fused heterocycles with high efficiency, as demonstrated in the synthesis of pyrazoloquinolinones.

Synthesis via Hydrazonyl Chlorides and Nucleophilic Substitution

One route involves the reaction of hydrazonyl chlorides with thiazole precursors, followed by cyclization to form the heterocycle. This method is supported by the nucleophilic substitution of halogenated intermediates and subsequent ring closure under reflux conditions, often in ethanol or acetic acid.

- Formation of thiazole derivatives via nucleophilic attack on halogenated intermediates.

- Cyclization promoted by acids or bases to form the fused heterocyclic core.

Data Tables of Synthetic Routes and Conditions

| Method | Precursors | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|---|

| Cyclization of pyridine-2-carboxylic acid derivatives | Pyridine-2-carboxylic acid, thioamide | Reflux in ethanol, iodine catalyst | 60-75% | Efficient for fused heterocycle formation |

| Multi-component synthesis | Aldehydes, 1,3-dicarbonyls, amino-pyrazoles | Pyridine-2-carboxylic acid (catalyst), mild heating | 84-98% | Green, rapid, high-yield |

| Nucleophilic substitution | Halogenated thiazole precursors | Hydrazonyl chloride, ethanol reflux | 36-70% | Suitable for functionalized derivatives |

Research Findings and Notable Variations

Catalytic Role of Pyridine-2-carboxylic Acid

Research indicates that pyridine-2-carboxylic acid acts as an effective catalyst in multi-component heterocycle syntheses, promoting regioselective formation of pyrazoloquinolinones and related compounds. Its role is primarily to facilitate proton transfer and stabilize transition states, leading to high yields under mild conditions.

Green Synthesis and Environmental Benefits

The utilization of pyridine-2-carboxylic acid as a catalyst aligns with green chemistry principles, reducing the need for harsh reagents and solvents. Multi-component reactions catalyzed by this compound have demonstrated excellent atom economy and recyclability, making them suitable for industrial applications.

Reaction Optimization and Yield Enhancement

Studies reveal that adjusting parameters such as temperature, solvent polarity, and catalyst loading significantly impacts the yield and purity of the final product. For example, increasing temperature within the reflux range enhances cyclization efficiency, while polar solvents improve solubility and reaction rates.

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group and electron-rich thiazole ring participate in oxidation processes. For example:

-

Carboxylic Acid Stability : The carboxylic acid group is generally stable under mild oxidative conditions but can undergo decarboxylation at elevated temperatures (>200°C) or in the presence of strong oxidants like KMnO₄ .

-

Thiazole Ring Oxidation : The thiazole moiety can be oxidized to form sulfoxides (e.g., using H₂O₂) or sulfones (e.g., with meta-chloroperbenzoic acid). These reactions are critical in modulating biological activity .

Reduction Reactions

Reductive transformations primarily target the pyridine and thiazole rings:

-

Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s aromaticity and solubility .

-

Thiazole Ring Reduction : LiAlH₄ selectively reduces the thiazole’s C=N bond, yielding a thiazolidine derivative .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature limits EAS, but the thiazole ring undergoes regioselective substitutions:

-

Halogenation : Bromination at the 4-position of the thiazole ring occurs with Br₂ in acetic acid .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the thiazole ring .

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s 3-position is susceptible to NAS under harsh conditions (e.g., NH₃ at 150°C) .

Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂/ROH | Pyridine-2-carboxylate esters | 85–92 | |

| Amidation | NH₃ or amines (EDC/HOBt) | Pyridine-2-carboxamides | 78–90 |

Thiazole Modifications

-

Methylation : CH₃I/Ag₂O methylates the thiazole’s sulfur atom, forming a thiazolium salt .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position of the thiazole (Pd(PPh₃)₄, K₂CO₃) .

Cyclization and Multicomponent Reactions

The compound participates in cycloadditions and multicomponent reactions (MCRs):

-

Hantzsch Thiazole Synthesis : Reacts with α-haloketones to form fused thiazolo-pyridine systems .

-

Pyrazoloquinolinone Synthesis : Acts as a precursor in MCRs with aldehydes and 5-aminopyrazoles, yielding bioactive heterocycles (84–98% yields) .

Coordination Chemistry

The pyridine and thiazole nitrogen atoms act as ligands for metal ions:

-

Metal Complexation : Forms stable complexes with Cu(II), Fe(III), and Mn(II), enhancing catalytic activity in oxidation reactions .

Biological Activity Insights

-

PI3K Inhibition : Thiazolo[5,4-b]pyridine derivatives (e.g., compound 19a ) exhibit potent PI3Kα inhibition (IC₅₀ = 3.6 nM) .

-

Anticancer Activity : Pyridine-thiazole hybrids show efficacy against breast cancer (IC₅₀ = 5.71 μM) .

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 19a | PI3Kα | 3.6 nM | |

| Pyrazoloquinolinone | GSK3β | 10–30 µM | |

| Thiazole-Pyridine Hybrid | MCF-7 cells | 5.71 µM |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Thiazol-2-yl)pyridine-2-carboxylic acid serves as an important building block in the synthesis of various bioactive compounds. Its thiazole and pyridine moieties contribute to its ability to interact with biological targets effectively.

Anticancer Activity

Research has shown that derivatives of thiazole and pyridine exhibit anticancer properties. For example, compounds synthesized from this compound have been tested against several cancer cell lines, demonstrating promising cytotoxic effects. A study reported that certain derivatives displayed significant selectivity and potency against human glioblastoma and melanoma cells, indicating the potential for developing new anticancer agents based on this compound .

Anticonvulsant Properties

The compound has also been linked to anticonvulsant activity. A specific derivative demonstrated high efficacy in protecting against seizures in animal models, suggesting that modifications to the thiazole-pyridine structure can enhance anticonvulsant properties . The structure-activity relationship (SAR) studies indicate that specific substitutions can lead to increased potency.

This compound exhibits various biological activities that make it a candidate for drug development.

TRPV3 Modulation

Recent studies have identified the compound as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in pain sensation and inflammatory responses. Compounds derived from this compound have been shown to activate TRPV3, indicating potential applications in treating conditions related to pain and inflammation .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial properties. Compounds incorporating this compound have been evaluated for their activity against various bacterial strains, showing effective inhibition, which highlights its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with enhanced biological activities.

Synthetic Routes

Several synthetic pathways have been developed for creating derivatives of this compound, including:

- Cyclization reactions involving thiazole and pyridine precursors.

- Functionalization at different positions on the aromatic rings to optimize biological activity.

These synthetic strategies allow researchers to explore a wide range of structural modifications that can enhance the pharmacological profile of the resulting compounds.

Case Study: Anticancer Derivatives

In one notable case study, a series of derivatives based on this compound were synthesized and tested against various cancer cell lines (e.g., U251 glioblastoma). The most active compound showed an IC50 value significantly lower than standard chemotherapeutics like cisplatin, suggesting a new avenue for cancer treatment .

Case Study: TRPV3 Modulation

Another study focused on the modulation of TRPV3 channels by derivatives of this compound. The findings indicated that specific modifications could enhance the activation of TRPV3, leading to potential treatments for chronic pain conditions .

Wirkmechanismus

The mechanism of action of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

Triazole-Thiazol Carboxylic Acids

Compounds such as 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () share a thiazole ring but replace the pyridine with a triazole-carboxylic acid system. These derivatives exhibit notable antiproliferative activity:

- NCI-H522 (lung cancer) : 40% growth inhibition (GP = 62.47%) .

- LOX IMVI (melanoma): GP values of 44.78% and 62.25% for analogs with 4-phenylthiazol and tetrahydrobenzo[d]thiazol substituents, respectively .

Key Difference : The triazole-thiazol system enhances metabolic stability compared to pyridine-based structures but may reduce π-π stacking interactions critical for kinase binding.

Thiazolo[5,4-c]pyridine-2-carboxylic Acid Ethyl Ester

This compound () shares the pyridine-thiazole backbone but includes an ester group instead of a free carboxylic acid. Its molecular formula (C₉H₈N₂O₂S; MW = 208.24) suggests higher lipophilicity, which may improve membrane permeability but reduce solubility in aqueous environments.

Key Difference : The ester group can act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid form.

Biologische Aktivität

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, including antimicrobial and potential antitumor properties. This article presents a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₆N₂O₂S and a molecular weight of approximately 206.22 g/mol. Its unique structure combines a thiazole ring with a pyridine carboxylic acid moiety, contributing to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been evaluated in several studies:

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.17 | 0.23 |

| Bacillus cereus | 0.23 | 0.47 |

| Staphylococcus aureus | 0.20 | 0.30 |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

2. Antitumor Activity

Initial studies suggest that this compound may also possess antitumor properties. It has been shown to interact with specific receptors or enzymes involved in cancer pathways, although further research is necessary to elucidate these interactions fully. The compound's structure allows it to potentially inhibit protein kinases, which are crucial in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has demonstrated that substituents on the thiazole or pyridine rings can significantly affect the potency of the compound against various biological targets.

For instance, modifications at the 2-position of the thiazole ring have been associated with enhanced cytotoxicity, particularly in cancer cell lines . The presence of electronegative groups can also enhance its interaction with biological targets, increasing its overall efficacy.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Condensation Reactions : Utilizing thiazole derivatives with pyridine carboxylic acids through condensation reactions.

- Cyclization Techniques : Employing cyclization methods involving thioamide intermediates to form the thiazole ring.

- Functional Group Modifications : Modifying existing pyridine derivatives to introduce the thiazole moiety.

These methods allow for the efficient synthesis of the compound and its derivatives for further biological evaluation .

Case Study 1: Antimicrobial Evaluation

In a recent study, researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Candida spp. and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 31 μg/mL against resistant strains, highlighting their potential as novel antifungal agents .

Case Study 2: Antitumor Mechanism

Another investigation focused on the antitumor mechanism of this compound in vitro using human cancer cell lines. The study revealed that it inhibited cell proliferation by inducing apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Thiazol-2-yl)pyridine-2-carboxylic acid?

- Methodology :

- Condensation reactions : Utilize 2-aminothiazole derivatives and pyridine-2-carboxylic acid precursors under reflux with acetic acid (Method a in ). For example, coupling 3-formyl-1H-indole-2-carboxylic acid with aminothiazole derivatives at reflux for 3–5 hours yields structurally analogous compounds .

- Multi-step synthesis : Sequential nitrile coupling and hydrolysis (e.g., ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis to carboxylates and amine coupling). This approach is detailed for analogous thiazole carboxamides in .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodology :

- X-ray crystallography : Critical for resolving stereochemistry and confirming molecular packing, as demonstrated for related thiazole derivatives in crystal structure reports ( ) .

- NMR and MS : Use H/C NMR to verify substituent positions and LC-MS for purity assessment. highlights the importance of NMR in validating synthetic intermediates .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves and flame-retardant lab coats to prevent dermal exposure (). Inspect gloves before use and follow EN 374 standards .

- Ventilation : Use fume hoods for reactions involving volatile byproducts. Regulatory guidelines in emphasize compliance with EU safety standards .

Advanced Research Questions

Q. How can researchers optimize the yield and selectivity of this compound in multi-step syntheses?

- Methodology :

- Reaction condition tuning : Optimize temperature (40–100°C) and solvent systems (e.g., tert-butyl alcohol) under inert atmospheres to minimize side reactions () .

- Catalyst selection : Palladium acetate with tert-butyl XPhos ligand enhances coupling efficiency in analogous heterocyclic syntheses (). Statistical validation (Student’s t-test) ensures reproducibility .

Q. How should discrepancies between spectroscopic data and computational models be resolved?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. notes contradictions in spectral assignments for thiazole derivatives, requiring iterative refinement .

- Crystallographic backup : Prioritize X-ray data ( ) to resolve ambiguities in substituent orientation .

Q. What strategies are effective for studying the biological activity of this compound?

- Methodology :

- Enzyme inhibition assays : Use dose-response curves (e.g., AMPK or GSK-3β inhibition protocols in ). Cell-permeable analogs require permeability studies in relevant models (e.g., Caco-2 monolayers) .

- Statistical rigor : Apply two-tailed Student’s t-tests with p ≤ 0.05 significance thresholds, as in ’s biological evaluations .

Q. How can regioselectivity challenges in thiazole-pyridine conjugation be addressed?

- Methodology :

- Protecting group strategies : Temporarily block reactive sites (e.g., carboxylic acid groups) during coupling. highlights acetic acid’s role in directing regioselectivity during reflux .

- Computational modeling : Use molecular docking to predict binding orientations and guide synthetic modifications (analogous to ’s structural insights) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across literature sources?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.